N-Boc-ethylenediamine hydrochloride

Beschreibung

BenchChem offers high-quality N-Boc-ethylenediamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-ethylenediamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

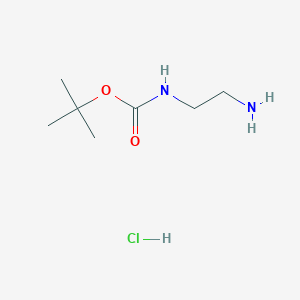

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJJLCKXZTUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229735 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79513-35-2 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl N-(2-aminoethyl)carbamate hydrochloride properties

An In-depth Technical Guide to tert-butyl N-(2-aminoethyl)carbamate hydrochloride

Authored by: A Senior Application Scientist

Abstract

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride, also known as N-Boc-ethylenediamine hydrochloride, is a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a primary amine in the form of a hydrochloride salt. This mono-protection strategy makes it a versatile building block, enabling the sequential and selective functionalization of the two amine groups of the ethylenediamine scaffold. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, handling, and core applications, with a focus on the practical insights required by researchers and drug development professionals.

Core Properties and Specifications

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and often improves its handling characteristics compared to the free base, which is a liquid.[1] The presence of the Boc protecting group renders one amine nucleophilically inactive under basic and neutral conditions, while the other amine is available for a wide range of chemical transformations.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 79513-35-2 | [2][3] |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [4] |

| Molecular Weight | 196.68 g/mol | [4] |

| Melting Point | 148 - 151 °C (298.4 - 303.8 °F) | [2][3][4] |

| Appearance | White crystalline solid | [2][4] |

| Solubility | Soluble in water | [4] |

| Stability | Hygroscopic; store under an inert atmosphere.[3] | [2] |

Synthesis and Purification

The synthesis of tert-butyl N-(2-aminoethyl)carbamate hydrochloride is typically achieved in a two-step process starting from ethylenediamine. The key challenge is the selective mono-protection of a symmetrical diamine.

Synthesis Pathway

The most common method involves the reaction of ethylenediamine with an electrophilic Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl phenyl carbonate. Using a stoichiometric amount of the Boc reagent relative to the diamine favors the formation of the mono-protected product.[5] The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocol: Synthesis

-

Reaction Setup : In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve ethylenediamine in a suitable solvent system like a mixture of dioxane and water.[6]

-

Boc Protection : Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane dropwise to the stirred ethylenediamine solution over 20-30 minutes.[6] Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize the formation of the di-protected byproduct.

-

Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 16-24 hours.[6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC), staining with ninhydrin to visualize the amine-containing spots.

-

Workup and Isolation (Free Base) : Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by extraction. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with aqueous base (e.g., 1M NaOH) to remove unreacted starting material, followed by a brine wash.[5][7]

-

Salt Formation : Dissolve the purified free base in a solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether) dropwise with stirring.

-

Final Product Isolation : The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Purification

For high-purity applications, the crude product may require further purification.

-

Recrystallization : The hydrochloride salt can be recrystallized from solvent systems like ethanol/diethyl ether to remove impurities.

-

Column Chromatography : While more common for the free base, flash column chromatography on silica gel can be employed.[8] A gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol, is effective.[8] Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated.[8]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this reagent.

-

Hazard Identification : This compound may be irritating to the skin, eyes, and respiratory system.[4] The free base form is corrosive and can cause severe skin and eye damage.[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][11]

-

Handling : Avoid dust formation and inhalation.[2][10] Ensure adequate ventilation.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[2]

-

Storage : tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3] Keep in a cool, dry, and well-ventilated place away from moisture and strong oxidizing agents.[3][4]

Core Applications and Reaction Chemistry

The primary utility of this compound lies in its ability to act as a masked ethylenediamine, allowing for the selective modification of one amine while the other remains protected.

Functionalization of the Free Amine

The primary amine hydrochloride can be deprotonated in situ using a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine, which can then undergo various reactions such as:

-

Acylation with acid chlorides or anhydrides.

-

Reductive amination with aldehydes or ketones.

-

Nucleophilic substitution reactions.

-

Amide bond formation in peptide synthesis.[12]

Deprotection of the Boc Group

A key feature of the Boc group is its lability under acidic conditions while being stable to a wide range of other reagents.[13] This allows for its selective removal at a later synthetic stage.

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[14] This intermediate readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[14][15] The liberated amine is then protonated by the acid in the medium, yielding the corresponding salt.[14]

Experimental Protocol: Boc Deprotection with HCl

-

Setup : Dissolve the Boc-protected substrate in a suitable solvent such as dioxane, methanol, or dichloromethane (DCM).[13][16]

-

Acid Addition : Add a solution of 4M HCl in dioxane or anhydrous HCl in methanol to the solution.[16] The reaction is typically performed at room temperature.

-

Reaction : Stir the mixture for 1-4 hours. The evolution of CO₂ gas is often observed.[15] Caution : Do not perform this reaction in a sealed container due to gas evolution.[14]

-

Monitoring : Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation : The product is typically isolated by removing the solvent and excess acid under vacuum. The resulting solid is the hydrochloride salt of the deprotected amine, which can often be used directly in the next step or purified further if necessary.[13]

Conclusion

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is an indispensable reagent for the synthesis of complex molecules containing the ethylenediamine moiety. Its differential protection allows for a logical and controlled synthetic strategy, which is crucial in the fields of drug discovery and polymer chemistry.[7][17] The straightforward protocols for its use and the reliable removal of the Boc group ensure its continued and widespread application in modern organic chemistry.

References

-

Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: N-Boc-ethylenediamine hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE HCL. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Angene Chemical. (2025, November 10). Safety Data Sheet: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride. Retrieved from [Link]

-

ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl N-(2-aminoethyl)carbamate. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Retrieved from [Link]

-

AnaSpec. (2019, January 16). Safety Data Sheet (SDS): N - Boc – ethylenediamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). Retrieved from [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (1987). A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. angenechemical.com [angenechemical.com]

- 11. aksci.com [aksci.com]

- 12. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Boc-Ethylenediamine Hydrochloride: Properties, Applications, and Protocols for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Controlled Reactivity

In the precise world of chemical synthesis, particularly in pharmaceutical and materials science, the ability to selectively functionalize molecules is paramount. Bifunctional linkers are essential tools, but symmetrical molecules like ethylenediamine present a classic challenge: their two primary amine groups exhibit nearly identical reactivity. This often results in a statistical mixture of non-selective products, including di-substituted byproducts and unwanted polymerization, which necessitates complex and costly purification, ultimately lowering the overall yield of the desired compound.[1][2]

This guide delves into N-Boc-ethylenediamine hydrochloride, a strategically modified building block that elegantly solves this problem. By temporarily masking one of the two amine functionalities with a tert-Butyloxycarbonyl (Boc) protecting group, this reagent empowers chemists to perform selective, high-yield reactions on the remaining free amine.[1] Subsequent, clean removal of the Boc group under acidic conditions regenerates the second amine, enabling a controlled, stepwise approach to constructing complex, unsymmetrical molecules. This level of control is fundamental to the synthesis of sophisticated architectures, from peptide nucleic acids (PNAs) to antibody-drug conjugates (ADCs).[1]

Core Chemical and Physical Properties

N-Boc-ethylenediamine hydrochloride is a stable, crystalline solid that serves as a cornerstone reagent in multi-step organic synthesis. Its physical and chemical properties are well-defined, making it a reliable component in reproducible synthetic workflows.

| Property | Value | References |

| Molecular Formula | C₇H₁₇ClN₂O₂ (or C₇H₁₆N₂O₂ · HCl) | [3][4][5][6][7] |

| Molecular Weight | 196.68 g/mol | [3][4][5][8] |

| CAS Number | 79513-35-2 | [3][4][6][7] |

| Appearance | White to cream crystalline powder | [4][6] |

| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate hydrochloride | [3][6] |

| Synonyms | N-tert-Butoxycarbonylethylenediamine HCl | [7][8] |

| Stability | Hygroscopic and air-sensitive | [9][10] |

Handling and Storage Considerations: Due to its hygroscopic nature, N-Boc-ethylenediamine hydrochloride should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container placed in a dry, well-ventilated area.[9][10] Exposure to moisture can lead to hydrolysis and compromise the reagent's integrity.

The Principle of Selective Protection: A Comparative Analysis

The true value of N-Boc-ethylenediamine hydrochloride is best understood by comparing its reactivity to that of its unprotected counterpart. When attempting a mono-functionalization (e.g., acylation) on unprotected ethylenediamine, the reaction proceeds without selectivity, yielding a mixture of products that is difficult to separate.

The Boc-protected version enforces a specific reaction pathway. The Boc group is stable to a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation), effectively deactivating one amine and directing the reaction exclusively to the unprotected primary amine.

Caption: Reaction pathway comparison for acylation.

Key Applications in Research and Development

The controlled reactivity of N-Boc-ethylenediamine hydrochloride makes it an invaluable reagent across several scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the creation of complex active pharmaceutical ingredients (APIs). Its ability to introduce a protected diamine linker is leveraged in the development of drugs targeting a range of conditions, from neurological disorders to cancer.[11][12] For instance, it has been utilized in the structure-based design of potent farnesyltransferase inhibitors as potential anticancer agents.[13]

-

Peptide Chemistry: In the synthesis of peptides and their analogs, such as Peptide Nucleic Acids (PNAs), this reagent is used to introduce aminoethyl functionalities.[11][14] The Boc group ensures that the linker does not interfere with the peptide coupling steps, and it can be deprotected at the appropriate stage for further modification.

-

Bioconjugation: This compound is employed in bioconjugation processes, which involve linking biomolecules to other molecules or surfaces.[11][12] This is critical for creating targeted drug delivery systems, diagnostic agents, and functionalized biomaterials.

-

Material Science and Catalysis: In material science, it acts as a building block for creating functionalized polymers for specialized coatings and adhesives.[11] Furthermore, its derivatives are used to prepare ligands that can form stable complexes with metal ions, opening avenues for its use in catalysis.[12]

Experimental Protocols

The following protocols provide a framework for the use of N-Boc-ethylenediamine hydrochloride in a typical synthetic workflow.

Protocol 1: General Acylation of the Free Amine

This protocol describes a standard procedure for coupling a carboxylic acid to the unprotected amine of N-Boc-ethylenediamine hydrochloride using a common peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve N-Boc-ethylenediamine hydrochloride (1.0 eq.) and the desired carboxylic acid (1.05 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the mixture to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction. Stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent, such as EDC·HCl (1.2 eq.), and a catalyst like HOBt (1-Hydroxybenzotriazole) (0.5 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure, Boc-protected acylated product.

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the Boc protecting group to expose the second primary amine for subsequent reactions.

Methodology:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) from the previous step in a suitable solvent, typically Dichloromethane (DCM).

-

Acid Addition: To this solution, add a strong acid. A common choice is a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with a solvent like toluene can be used to ensure complete removal of residual acid.

-

Isolation: The final deprotected product is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized to obtain the free diamine.

Caption: A typical synthetic workflow using N-Boc-ethylenediamine HCl.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Based on safety data sheets, users should observe the following:

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[9][10]

-

Ingestion/Inhalation: Avoid ingestion and inhalation. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if symptoms occur.[9][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Note: While the hydrochloride salt is generally handled as a stable solid, the free base form (N-Boc-ethylenediamine) is a corrosive liquid that can cause severe skin burns and eye damage, requiring more stringent handling protocols.[15]

Conclusion

N-Boc-ethylenediamine hydrochloride is more than just a chemical; it is a strategic tool that provides a solution to the common synthetic challenge of selectivity. By enabling the controlled, stepwise functionalization of a diamine linker, it minimizes byproduct formation, simplifies purification, and improves overall yields. Its proven utility in pharmaceuticals, peptide chemistry, and material science makes it an indispensable reagent for researchers and scientists dedicated to the design and construction of complex, high-value molecules.

References

-

Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC - NIH. National Institutes of Health. [Link]

-

112979501 Synthesis method of N-BOC-ethylenediamine - WIPO Patentscope. WIPO. [Link]

-

Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents.

-

N-Boc-ethylenediamine Hydrochloride - CRO SPLENDID LAB. CRO Splendid Lab. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. N-Boc-ethylenediamine hydrochloride, 98% | CymitQuimica [cymitquimica.com]

- 5. N-Boc-Ethylenediamine Hydrochloride | CAS 79513-35-2 | Sun-shinechem [sun-shinechem.com]

- 6. N-Boc-ethylenediamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. N-Boc-ethylenediamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Boc-ethylenediamine ≥98.0 (NT) tert-Butyl N-(2-aminoethyl)carbamate [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Boc-ethylenediamine HCl

This guide provides an in-depth exploration of the synthesis, characterization, and applications of N-Boc-ethylenediamine hydrochloride, a critical building block in modern organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers not just protocols, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Mono-Boc-Protected Ethylenediamine

N-Boc-ethylenediamine is a derivative of ethylenediamine where one of the two primary amine groups is protected by a tert-butyloxycarbonyl (Boc) group.[1] This strategic mono-protection is paramount, as it allows for the selective functionalization of the remaining free primary amine.[1] The Boc protecting group is favored for its stability under a wide range of reaction conditions, including exposure to many nucleophiles and bases, yet it can be readily removed under mild acidic conditions.[2][3] This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential modifications on the ethylenediamine scaffold, which is a common pharmacophore in medicinal chemistry.[4] The hydrochloride salt of N-Boc-ethylenediamine is often preferred due to its enhanced stability and ease of handling as a crystalline solid.[5]

This guide will elucidate a common and efficient method for the synthesis of N-Boc-ethylenediamine HCl, detail its comprehensive characterization using modern analytical techniques, and discuss its applications and safety considerations.

Synthesis of N-Boc-ethylenediamine HCl: A Tale of Selectivity

The primary challenge in synthesizing N-Boc-ethylenediamine lies in achieving selective mono-protection while minimizing the formation of the di-Boc protected byproduct.[6] Several methods have been developed to address this, with the most common approach involving the slow addition of di-tert-butyl dicarbonate (Boc anhydride) to an excess of ethylenediamine.[6] An alternative patented method involves the reaction of ethylenediamine with tert-butyl (p-nitrophenyl) carbonate.[7][8]

Reaction Principle and Mechanism

The synthesis hinges on the nucleophilic attack of the amine group of ethylenediamine on the electrophilic carbonyl carbon of the Boc anhydride.[9] By using an excess of ethylenediamine, the statistical probability of a Boc anhydride molecule reacting with an already mono-protected ethylenediamine is significantly reduced. The reaction is typically performed at a reduced temperature to control its exothermic nature and further enhance selectivity.[6]

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of tert-butanol and carbon dioxide as byproducts, resulting in the formation of the N-Boc-ethylenediamine.[9]

The subsequent conversion to the hydrochloride salt is achieved by treating the purified N-Boc-ethylenediamine with hydrochloric acid.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis of N-Boc-ethylenediamine HCl.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine solution

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (e.g., 5 equivalents) in dichloromethane. Cool the flask in an ice bath to 0°C.

-

Slow Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane and add it to the dropping funnel. Add the Boc anhydride solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and minimize byproduct formation.[6]

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude N-Boc-ethylenediamine as an oil or solid. Further purification can be achieved by column chromatography if necessary.[6]

-

Salt Formation: Dissolve the purified N-Boc-ethylenediamine in a minimal amount of a suitable solvent like diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring. The N-Boc-ethylenediamine HCl will precipitate as a white solid.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of N-Boc-ethylenediamine HCl.

Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | Excess Ethylenediamine (3-5 eq.) | Minimizes di-Boc protection.[6] |

| Temperature | 0°C | Controls the exothermic reaction and improves selectivity.[6] |

| Solvent | Dichloromethane (DCM) | A common solvent that dissolves both reactants.[6] |

| Addition Rate | Slow, dropwise addition | Maintains a low concentration of Boc anhydride to favor mono-protection.[6] |

| Work-up | Aqueous wash | Removes excess ethylenediamine and byproducts. |

| Purification | Column Chromatography | Optional, to achieve high purity if needed.[6] |

Comprehensive Characterization of N-Boc-ethylenediamine HCl

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-Boc-ethylenediamine HCl.

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation. A typical ¹H NMR spectrum of N-Boc-ethylenediamine in CDCl₃ would exhibit distinct signals corresponding to the different proton environments.[10][11]

Typical ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ (Boc group) |

| ~2.75 | Triplet | 2H | -CH ₂-NH₂ |

| ~3.30 | Triplet | 2H | -CH ₂-NHBoc |

| Variable | Broad Singlet | 2H | -NH ₂ |

Note: The chemical shift of the -NH₂ protons is variable and can be broad. The hydrochloride salt will show a downfield shift for the protons near the ammonium group.

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Typical ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~28.4 | -C(C H₃)₃ (Boc group) |

| ~40-42 | -C H₂-NH₂ |

| ~42-44 | -C H₂-NHBoc |

| ~79.1 | -C (CH₃)₃ (Boc group) |

| ~156.2 | -C =O (Boc group) |

IR spectroscopy is used to identify the functional groups present in the molecule.[12][13]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3400 | N-H | Stretching (amine and amide) |

| 2850-3000 | C-H | Stretching (alkane) |

| ~1690 | C=O | Stretching (carbamate) |

| ~1520 | N-H | Bending (amide II) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12] For N-Boc-ethylenediamine, the expected molecular ion peak [M+H]⁺ would be at m/z 161.1.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₇ClN₂O₂ |

| Molecular Weight | 196.68 g/mol [14] |

| Appearance | White to off-white crystalline powder[15] |

| Melting Point | 148-151 °C[14] |

| Solubility | Soluble in water |

Applications in Research and Development

N-Boc-ethylenediamine HCl is a versatile building block with numerous applications in organic synthesis and drug development.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of a wide range of pharmaceutical compounds, including those targeting neurological disorders.[16][17]

-

Peptide Chemistry: It is employed in peptide synthesis to introduce a flexible linker or to modify peptide structures, enhancing their stability and solubility.[16]

-

Bioconjugation: The free amine group can be used to attach the linker to biomolecules, such as proteins or antibodies, for applications in drug delivery and diagnostics.[18]

-

Ligand Synthesis: It is used in the preparation of ligands for coordination chemistry and catalysis.[16]

Logical Flow in Synthetic Applications

The differential reactivity of the two amine groups is the key to its synthetic utility.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. N-BOC-ETHYLENEDIAMINE HYDROCHLORIDE CAS#: 79513-35-2 [chemicalbook.com]

- 15. N-Boc-ethylenediamine hydrochloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chemimpex.com [chemimpex.com]

- 18. benchchem.com [benchchem.com]

N-Boc-ethylenediamine Hydrochloride: A Comprehensive Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers

Introduction: The Critical Role of a Versatile Building Block

N-tert-Butoxycarbonyl-ethylenediamine hydrochloride (N-Boc-ethylenediamine HCl) is a bifunctional molecule of significant interest in the pharmaceutical and biotechnology sectors.[1][2] Its structure, featuring a primary amine nucleophile and a second amine protected by the acid-labile Boc group, makes it an invaluable building block, particularly in peptide synthesis and as a linker in drug development.[2][3] The hydrochloride salt form enhances its stability and shelf-life as a white crystalline powder.[4][5] However, this salt form profoundly influences its solubility profile, a critical parameter for reaction setup, purification, and overall process efficiency. An incomplete understanding of its solubility can lead to failed reactions, low yields, and purification challenges.

This guide provides a detailed examination of the solubility characteristics of N-Boc-ethylenediamine HCl. We will explore the theoretical underpinnings of its solubility, present available data, and offer a robust, field-proven protocol for its experimental determination.

Section 1: The Chemistry of Solubility - A Molecular Perspective

The solubility of N-Boc-ethylenediamine HCl is a direct consequence of its molecular structure, which possesses both polar and non-polar characteristics. The principle of "like dissolves like" is the primary determinant of its behavior in various organic solvents.[6]

-

The Ammonium Salt: The key feature is the protonated primary amine, which forms an ammonium chloride salt (-NH₃⁺Cl⁻). This ionic group is highly polar and capable of strong ion-dipole interactions and hydrogen bonding with polar solvents. This makes the molecule fundamentally different from its free-base counterpart, N-Boc-ethylenediamine, which is an oily liquid.[7]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group introduces a significant non-polar, lipophilic character to the molecule. This bulky alkyl region favors interactions with less polar or non-polar organic solvents through van der Waals forces.

-

The Ethylene Backbone: The two-carbon chain provides a degree of conformational flexibility but has a minor overall contribution to polarity.

The interplay between the highly polar ammonium salt and the non-polar Boc group dictates that the molecule's solubility is highest in polar solvents that can effectively solvate both ends of the molecule.

Caption: Structural factors governing solvent preference.

Section 2: Solubility Profile - A Data-Driven Overview

Precise quantitative solubility data for N-Boc-ethylenediamine HCl is not always readily available across all solvents. The following table consolidates qualitative information from supplier data sheets and related chemical principles. It serves as a practical starting point for solvent selection.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Rationale & Commentary |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble [8] | DMSO's high polarity and strong dipole moment effectively solvate the ammonium chloride salt, making it an excellent solvent for this compound. |

| Dimethylformamide (DMF) | C₃H₇NO | Likely Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating the ionic portion of the molecule. | |

| Acetonitrile (ACN) | C₂H₃N | Slightly Soluble to Insoluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, resulting in lower solvating power for the salt. | |

| Polar Protic | Water | H₂O | Soluble | Water is an excellent solvent for ammonium salts due to extensive hydrogen bonding and ion-dipole interactions. |

| Methanol (MeOH) | CH₄O | Soluble | As a polar protic solvent, methanol readily solvates the ammonium salt. The non-hydrochloride form is miscible with methanol.[7] | |

| Ethanol (EtOH) | C₂H₆O | Soluble to Moderately Soluble | Slightly less polar than methanol, solubility is expected to be good but potentially lower than in methanol. | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Slightly Soluble to Insoluble | DCM has insufficient polarity to effectively dissolve the ionic salt portion of the molecule, despite favorable interactions with the Boc group. |

| Chloroform | CHCl₃ | Slightly Soluble to Insoluble | Similar to DCM. The non-hydrochloride free base shows some solubility, but the salt form is significantly less soluble.[7] | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Insoluble | THF is a relatively non-polar ether and cannot overcome the lattice energy of the salt. |

| Non-Polar | Toluene, Hexane | C₇H₈, C₆H₁₄ | Insoluble | These solvents lack any significant dipole moment and cannot solvate the polar ammonium salt. |

Section 3: Experimental Protocol for Quantitative Solubility Determination

To obtain precise, reliable solubility data, a systematic experimental approach is required. This protocol outlines a robust method for determining the solubility of N-Boc-ethylenediamine HCl in a given organic solvent at a specified temperature.

Pillar 1: Expertise & Rationale

This protocol is designed not just as a series of steps, but as a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute.[9][10] The extended equilibration time is critical to ensure this equilibrium is truly reached, as dissolution can be slow. Using a high-precision analytical technique like HPLC for quantification ensures accuracy and reproducibility, far surpassing simple gravimetric methods.

Pillar 2: Materials & Equipment

-

N-Boc-ethylenediamine HCl (CAS: 79513-35-2)[1]

-

Anhydrous Organic Solvents (HPLC grade or higher)

-

Analytical Balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)

-

Magnetic Stirrer and Stir Bars or Orbital Shaker

-

Temperature-Controlled Environment (e.g., incubator, water bath)

-

Syringes and Syringe Filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Pillar 3: Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh approximately 100 mg of N-Boc-ethylenediamine HCl into a vial. The key is to add enough compound so that a visible excess of solid remains after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Add a small magnetic stir bar.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., 25 °C) on a magnetic stirrer or orbital shaker.

-

Allow the suspension to agitate vigorously for a minimum of 24 hours. Causality Note: A shorter time may lead to an underestimation of solubility. Preliminary experiments can be run at 24, 48, and 72 hours to confirm that equilibrium has been reached.[9][10]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle for 30 minutes within the temperature-controlled environment.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean, pre-weighed vial. Trustworthiness Note: Filtration is a critical step to remove all undissolved microcrystals, which would otherwise lead to a gross overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of N-Boc-ethylenediamine HCl of known concentrations in the chosen solvent.

-

Accurately dilute a known volume or weight of the filtrate from step 3 into a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Use the peak area of the diluted sample and the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units, typically mg/mL or mol/L.

Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

-

Caption: Experimental workflow for solubility determination.

Conclusion

N-Boc-ethylenediamine hydrochloride is a cornerstone reagent whose utility is directly tied to its physical properties. Its solubility is dominated by the polar ammonium chloride group, rendering it most soluble in polar protic and aprotic solvents like methanol, water, and DMSO, while being largely insoluble in non-polar media like ethers and hydrocarbons. For applications requiring precise concentration control or process optimization, the experimental protocol provided in this guide offers a reliable and accurate method for quantifying its solubility. This foundational knowledge empowers researchers to make informed decisions in solvent selection, leading to more efficient, predictable, and successful synthetic outcomes.

References

-

Giammarco, G. et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Giammarco, G. et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health (NIH). [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

PubChem. N1-BOC 1,2-dimethyl-ethylenediamine, HCl. [Link]

-

Ravikumar, V. T. (1994). A Convenient Large Scale Synthesis of N-BOC-Ethylenediamine. Organic Preparations and Procedures International. [Link]

-

National Institutes of Health (NIH). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. [Link]

-

Florida State University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-ethylenediamine hydrochloride, 98% | CymitQuimica [cymitquimica.com]

- 5. N-Boc-ethylenediamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 8. N-Boc-Ethylenediamine Hydrochloride | CAS 79513-35-2 | Sun-shinechem [sun-shinechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability of N-tert-butoxycarbonyl-1,2-diaminoethane HCl

Introduction

N-tert-butoxycarbonyl-1,2-diaminoethane hydrochloride (Boc-ethylenediamine HCl) is a pivotal monofunctionalized building block in modern organic and medicinal chemistry. Its utility lies in the strategic presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group on one amine, leaving a primary amine hydrochloride salt on the other. This configuration allows for sequential, controlled derivatization, which is essential in the synthesis of complex molecules, ligands, and active pharmaceutical ingredients (APIs).

The integrity of any synthetic route relies on the stability of its starting materials and intermediates. For Boc-ethylenediamine HCl, a nuanced understanding of its chemical stability is not merely academic; it is a prerequisite for reproducible results, process optimization, and ensuring the quality of the final product. This guide provides a comprehensive analysis of the factors governing the stability of this reagent, the mechanisms of its degradation, protocols for its proper storage and handling, and methodologies for assessing its long-term viability.

Core Chemical Profile and Intrinsic Stability

The stability of N-tert-butoxycarbonyl-1,2-diaminoethane HCl is primarily dictated by the properties of the Boc group and the presence of the hydrochloride salt.

1.1. The N-Boc Protecting Group

The tert-butoxycarbonyl group is a carbamate-based protecting group renowned for its robustness under a wide array of conditions.[1] Key stability features include:

-

Basestability: The Boc group is highly resistant to cleavage under basic and nucleophilic conditions, including aqueous base hydrolysis.[2][3] This allows for extensive synthetic manipulations on other parts of a molecule without premature deprotection.[2]

-

Hydrogenolysis: It is stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C), providing orthogonality with protecting groups like carboxybenzyl (Cbz).[1]

The defining characteristic of the Boc group is its lability under acidic conditions.[1][4] This susceptibility is the cornerstone of its utility, allowing for its efficient removal under mild protocols.[1][5]

1.2. The Role of the Hydrochloride Salt

The presence of the hydrochloride salt on the unprotected amine is crucial for the compound's overall stability and handling characteristics.

-

Enhanced Stability: The protonation of the free amine to form an ammonium salt significantly decreases its nucleophilicity and basicity. This prevents intermolecular reactions, such as the formation of urea derivatives or oligomers, which could occur with the free base form.

-

Improved Physical Form: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the often liquid and more reactive free diamine.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The principal threat to the stability of N-tert-butoxycarbonyl-1,2-diaminoethane HCl is inadvertent exposure to acidic conditions, which catalyzes the removal of the Boc group.

2.1. Mechanism of Degradation

The acid-catalyzed cleavage of the Boc group is a well-established E1 elimination mechanism.[6]

-

Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺). This step is favored because the resulting conjugate acid is resonance-stabilized.[6]

-

Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl C-O bond to release a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[6]

-

Fragmentation: The tert-butyl cation typically undergoes elimination to form isobutylene gas.[6] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free diamine.[6]

The overall result is the irreversible degradation of the starting material into ethylenediamine dihydrochloride, carbon dioxide, and isobutylene.

Caption: Mechanism of acid-catalyzed Boc group cleavage.

Factors Influencing Chemical Stability

Several environmental and chemical factors can accelerate the degradation of N-tert-butoxycarbonyl-1,2-diaminoethane HCl. Adherence to proper handling and storage protocols is critical to mitigate these risks.

| Factor | Risk | Rationale and Mitigation Strategy |

| pH / Acidity | High | The primary degradation pathway is acid-catalyzed cleavage.[2] Mitigation: Store away from acidic vapors and solutions. Ensure all solvents and reagents used are neutral or basic. Avoid cross-contamination in storage areas. |

| Temperature | Moderate | While relatively stable at ambient temperatures, the Boc group can be thermally labile at elevated temperatures (>85°C), which can facilitate deprotection.[2] Mitigation: Long-term storage at refrigerated temperatures (2-8°C) is recommended to minimize thermal degradation.[2] |

| Moisture | Moderate | The compound should be protected from moisture.[2] While the Boc group is generally stable to neutral water, prolonged exposure to moisture can lead to slow hydrolysis, especially if acidic impurities are present. Mitigation: Store in a tightly sealed container in a desiccator or dry environment. Flush the container with an inert gas (argon or nitrogen) before sealing.[7] |

| Light | Low | While not highly photosensitive, photolytic degradation is a potential stress factor for many pharmaceutical intermediates.[8] Mitigation: As a best practice, store in an amber or opaque container to protect from light. |

| Oxidizing Agents | Low | The molecule does not contain functionalities that are highly susceptible to common atmospheric oxidation. However, strong oxidizing agents should be avoided as a general precaution. Mitigation: Store away from strong oxidizers. An inert atmosphere will also prevent oxidative degradation.[2] |

Recommended Storage and Handling Protocols

To ensure the long-term chemical integrity of N-tert-butoxycarbonyl-1,2-diaminoethane HCl, the following protocols are essential.

4.1. Long-Term Storage

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) to prevent degradation from moisture and atmospheric CO₂.[2][7]

-

Container: Use a tightly sealed, opaque or amber glass container.

-

Location: Keep in a dedicated area for stable reagents, away from acids, strong oxidizing agents, and highly volatile chemicals.

4.2. In-Lab Handling

-

Equilibration: Before opening, always allow the container to warm to room temperature.[7] This critical step prevents atmospheric moisture from condensing on the cold solid, which can introduce water and accelerate hydrolysis.[7]

-

Dispensing: Weigh the required amount quickly in a controlled, low-humidity environment if possible.

-

Resealing: Immediately after dispensing, flush the container headspace with an inert gas before tightly resealing.

-

Solution Stability: Solutions should be prepared fresh for use. If a stock solution must be stored, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperature for a limited time. Stability in solution is highly dependent on the solvent and should be experimentally verified if stored for extended periods.

Stability Assessment: Experimental Protocols

Verifying the stability of a reagent batch, particularly after long-term storage or before use in a critical cGMP synthesis, is a vital part of quality control. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose due to its sensitivity and quantitative power.[9]

5.1. Protocol: HPLC-Based Purity Assessment

This protocol outlines a general method for assessing the purity of N-tert-butoxycarbonyl-1,2-diaminoethane HCl and detecting the primary degradation product, ethylenediamine.

-

Instrumentation: HPLC system with a UV detector.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for injection.

-

Analysis: The Boc-protected compound will have a significant retention time due to its hydrophobic character. The highly polar degradation product, ethylenediamine, will elute very early, close to the solvent front. Purity is determined by the relative area of the main peak.

5.2. Forced Degradation Studies

Forced degradation, or stress testing, is used to identify likely degradation products and establish the stability-indicating nature of an analytical method.[10][11] It involves subjecting the compound to harsh conditions to intentionally induce degradation.[8][12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Boc-ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental. The tert-butoxycarbonyl (Boc) group is a preeminent choice for the protection of primary and secondary amines due to its robustness under various synthetic conditions and its facile, selective removal under mild acidic conditions.[1] N-Boc-ethylenediamine is a critical bifunctional building block, offering a nucleophilic primary amine for further elaboration while the other nitrogen is rendered unreactive by the bulky Boc protecting group.[2]

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-ethylenediamine. As NMR spectroscopy is the most definitive method for structural elucidation and purity assessment of small molecules in solution, a thorough understanding of the spectral features of this key synthetic intermediate is paramount for researchers.[3] This document will delve into the principles of spectral interpretation, provide detailed experimental protocols for data acquisition, and present a complete assignment of the NMR signals, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and NMR-Active Nuclei

The structure of N-Boc-ethylenediamine (tert-butyl N-(2-aminoethyl)carbamate) contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.[4] Understanding this structure is the first step in accurate spectral interpretation.

Caption: Molecular structure of N-Boc-ethylenediamine with numbering for NMR assignments.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A properly prepared sample is homogeneous and free of particulate matter, which can degrade spectral resolution by interfering with the magnetic field homogeneity.[5]

-

Sample Weighing: Accurately weigh 5-25 mg of N-Boc-ethylenediamine for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[6]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[6] Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are required for the spectrometer's field-frequency lock.[7] Chloroform-d (CDCl₃) is a common choice for N-Boc protected amines.[8] Ensure the sample is fully dissolved; gentle vortexing may be applied.[8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. Often, commercially available deuterated solvents contain TMS.[9]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[10] To remove any suspended microparticles, the solution can be filtered through a small cotton plug placed in the pipette.[10]

-

Labeling: Clearly label the NMR tube with the sample identity.

Instrument Parameters and Data Acquisition

The following is a typical workflow for acquiring ¹H and ¹³C NMR spectra on a modern spectrometer.

Caption: Workflow for NMR analysis of N-Boc-ethylenediamine.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-Boc-ethylenediamine in CDCl₃ provides unambiguous evidence of the successful installation of the Boc group and the integrity of the ethylenediamine backbone.[8] The key features are the distinct signals for the tert-butyl protons, the two methylene groups, and the protons on the nitrogens.

| Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |

| (CH ₃)₃C- (Boc) | ~1.43 | Singlet (s) | 9H | - |

| -NH ₂ | ~1.5 (variable) | Broad Singlet (br s) | 2H | - |

| -C¹H ₂-NH₂ | ~2.75 | Triplet (t) | 2H | ~5.8 |

| -C²H ₂-NH(Boc) | ~3.18 | Quartet (q) or Triplet of Doublets (td) | 2H | ~5.8 |

| -NH -Boc | ~5.3 (variable) | Broad Singlet (br s) | 1H | - |

Note: Data compiled from representative spectra.[9][11] Chemical shifts of N-H protons are highly dependent on concentration and solvent and may exchange with D₂O.

Interpretation of the ¹H NMR Spectrum

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet at approximately 1.43 ppm.[8] This signal is a hallmark of a Boc-protected compound and its integration to nine protons is a key diagnostic feature.

-

Methylene Protons (-CH₂-CH₂-): The two methylene groups are diastereotopic and thus chemically non-equivalent. The protons on C¹ (adjacent to the free amine) appear as a triplet at around 2.75 ppm due to coupling with the adjacent C² protons. The protons on C² (adjacent to the Boc-protected nitrogen) are shifted downfield to approximately 3.18 ppm due to the electron-withdrawing effect of the carbamate group. This signal often appears as a quartet or a triplet of doublets due to coupling with both the C¹ protons and the N-H proton.

-

Amine and Amide Protons (-NH₂ and -NH-): The protons on the nitrogen atoms are exchangeable and often appear as broad signals.[9] The primary amine protons (-NH₂) typically resonate around 1.5 ppm, while the amide proton (-NH-Boc) is further downfield, around 5.3 ppm. The chemical shifts of these protons are highly variable and depend on factors such as solvent, concentration, and temperature.[12][13] A common method to confirm these signals is to add a drop of D₂O to the NMR tube, which will cause the N-H signals to disappear due to deuterium exchange.[12]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) / ppm |

| (C H₃)₃C- (Boc) | ~28.4 |

| -C ¹H₂-NH₂ | ~41.8 |

| -C ²H₂-NH(Boc) | ~43.5 |

| -C (CH₃)₃ (Boc) | ~79.2 |

| -C =O (Boc) | ~156.2 |

Note: Data compiled from representative spectra.[4][14]

Interpretation of the ¹³C NMR Spectrum

-

Boc Group Carbons: The three equivalent methyl carbons of the tert-butyl group appear as a single peak around 28.4 ppm. The quaternary carbon of the Boc group is found at approximately 79.2 ppm, and the carbonyl carbon of the carbamate is significantly downfield at about 156.2 ppm.[15]

-

Ethylenediamine Backbone Carbons: The two methylene carbons are distinct. C¹, attached to the primary amine, resonates at approximately 41.8 ppm. C², attached to the nitrogen of the carbamate, is slightly downfield at around 43.5 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of N-Boc-ethylenediamine are highly informative, providing a definitive fingerprint of its molecular structure. For researchers in drug development and organic synthesis, a proficient interpretation of these spectra is crucial for verifying the successful protection of ethylenediamine, assessing sample purity, and ensuring the integrity of this versatile building block for subsequent synthetic transformations. The characteristic signals, particularly the intense singlet of the tert-butyl group in the ¹H NMR and the distinct carbonyl signal in the ¹³C NMR, serve as reliable diagnostic markers. By following standardized protocols for sample preparation and data acquisition, scientists can ensure the generation of high-quality, reproducible data, which is the bedrock of sound scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. mdpi.com [mdpi.com]

N-Boc-ethylenediamine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of N-Boc-Ethylenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

N-Boc-ethylenediamine hydrochloride, a mono-protected derivative of ethylenediamine, offers a strategic advantage in multi-step syntheses.[1] The tert-butyloxycarbonyl (Boc) protecting group selectively blocks one of the primary amine functionalities, allowing for controlled, sequential reactions. This targeted reactivity is crucial for the construction of unsymmetrical diamines, which are integral components of many pharmaceutical agents, including those for neurological and cardiovascular diseases.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free-base counterpart.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of N-Boc-ethylenediamine hydrochloride is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for quality control.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl N-(2-aminoethyl)carbamate hydrochloride | [3] |

| Synonyms | N-tert-Butoxycarbonyl-1,2-diaminoethane hydrochloride | [4] |

| CAS Number | 79513-35-2 | [5][6] |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [5][7] |

| Molecular Weight | 196.68 g/mol | [4][5][7] |

| Appearance | White to cream crystalline powder or crystals.[6][7] | [6][7] |

| Melting Point | 148-151 °C | [3][5] |

| Solubility | Soluble in water. Miscible with methanol and chloroform.[8] | [8] |

| Stability | Hygroscopic; sensitive to moisture and air.[9] | [9] |

Strategic Importance in Synthesis: The Power of Mono-Protection

The primary utility of N-Boc-ethylenediamine hydrochloride lies in the strategic protection of one amine group. In contrast to unprotected ethylenediamine, which can lead to a mixture of mono- and di-substituted products and potential polymerization, the Boc-protected version allows for selective functionalization of the free primary amine.[1] This control is indispensable in the synthesis of complex molecules where specific connectivity is required.

The Boc group can be readily removed under acidic conditions, revealing the second amine for subsequent reactions. This stepwise approach is fundamental to creating unsymmetrical molecules and is a key strategy in the development of antibody-drug conjugates (ADCs) and peptide nucleic acids (PNAs).[1]

Caption: Comparative reaction pathways of unprotected vs. N-Boc-protected ethylenediamine.

Experimental Protocols for Characterization

To ensure the quality and identity of N-Boc-ethylenediamine hydrochloride, a series of characterization experiments are essential. The following protocols are standard methodologies employed for this purpose.

Purity Assessment by Titration

The purity of N-Boc-ethylenediamine hydrochloride can be determined by titration, specifically by quantifying the chloride content.

Methodology:

-

Accurately weigh approximately 150-200 mg of N-Boc-ethylenediamine hydrochloride and dissolve it in 50 mL of deionized water.

-

Add 2-3 drops of a suitable indicator, such as potassium chromate.

-

Titrate the solution with a standardized solution of silver nitrate (e.g., 0.1 M AgNO₃) until the endpoint is reached, indicated by a persistent reddish-brown precipitate.

-

Record the volume of silver nitrate solution used.

-

Calculate the purity based on the stoichiometry of the reaction between the chloride ions and silver nitrate. An assay of ≥97.5% is generally considered acceptable.[6]

Spectroscopic Identification

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and identifying any impurities.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Obtain a small sample of N-Boc-ethylenediamine hydrochloride.

-

If using an Attenuated Total Reflectance (ATR) accessory, place the sample directly on the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Key expected peaks include: N-H stretching (amine and amide), C=O stretching (carbamate), and C-N stretching.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.

Methodology:

-

Dissolve a small amount of N-Boc-ethylenediamine hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Acquire the ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the ethylenediamine backbone and the tert-butyl group of the Boc protecting group.[10][11]

-

The ¹³C NMR spectrum will show distinct signals for the carbons of the ethyl group, the tert-butyl group, and the carbonyl of the carbamate.[12]

Caption: Standard workflow for the characterization of N-Boc-ethylenediamine hydrochloride.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of N-Boc-ethylenediamine hydrochloride.

-

Storage: The compound should be stored under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[13][9] Recommended storage temperature is between 2°C and 8°C.[2][14]

-

Handling: Due to its hygroscopic nature, exposure to moist air or water should be avoided.[9] Use personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[9] Ensure adequate ventilation to prevent inhalation of dust.[13][9]

Conclusion

N-Boc-ethylenediamine hydrochloride is a vital reagent in modern organic synthesis, particularly in the development of new therapeutics. Its mono-protected nature allows for a high degree of control in synthetic pathways. A comprehensive understanding of its physical properties, coupled with rigorous characterization and proper handling, is essential for its successful application in research and development.

References

-

SpectraBase. N-Boc-ethylenediamine. [Link]

-

PubChem. N-BOC-ethylenediamine. [Link]

-

National Center for Biotechnology Information. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. [Link]

-

WIPO Patentscope. CN112979501 - Synthesis method of N-BOC-ethylenediamine. [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

Chemchart. N-Boc-ethylenediamine (57260-73-8). [Link]

-

SpectraBase. N-Boc-ethylenediamine - Optional[ATR-IR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-ethylenediamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. N-BOC-ETHYLENEDIAMINE HYDROCHLORIDE CAS#: 79513-35-2 [chemicalbook.com]

- 6. N-Boc-ethylenediamine hydrochloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. N-Boc-ethylenediamine hydrochloride, 98% | CymitQuimica [cymitquimica.com]

- 8. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. N-BOC-ETHYLENEDIAMINE HYDROCHLORIDE(79513-35-2) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. N-Boc-ethylenediamine | 57260-73-8 | FB18943 | Biosynth [biosynth.com]

Discovery and history of mono-protected ethylenediamines

An In-depth Technical Guide to the Discovery and History of Mono-Protected Ethylenediamines

Authored by a Senior Application Scientist

Foreword: Taming Symmetry in Synthesis

Ethylenediamine, with its simple C₂H₄(NH₂)₂ structure, is a foundational C2 building block in chemical synthesis, prized for its two highly reactive primary amine functionalities.[1][2] However, this very symmetry presents a formidable challenge to the synthetic chemist. The identical reactivity of the two amine groups makes selective monofunctionalization difficult, often resulting in statistical mixtures of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[1]

The advent of selective mono-protection strategies represents a pivotal moment in organic chemistry. By temporarily "masking" one amine with a protecting group, chemists gained the ability to unlock the full potential of the ethylenediamine scaffold, enabling controlled, sequential reactions.[1][3][4] This guide provides a comprehensive exploration of the discovery, history, and core methodologies surrounding mono-protected ethylenediamines, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Challenge: Achieving Selective Mono-Protection

The primary obstacle in the synthesis of mono-protected ethylenediamines is preventing the formation of the di-protected byproduct.[5][6] Early and straightforward attempts to control the reaction stoichiometry often proved insufficient. Chemists initially developed several strategies to enhance selectivity, which laid the groundwork for more refined, modern protocols.

Initial Strategies and Their Limitations:

-